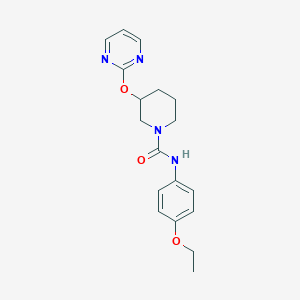
N-(4-ethoxyphenyl)-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethoxyphenyl)-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C18H22N4O3 and its molecular weight is 342.399. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-ethoxyphenyl)-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and neuroprotection. This article explores the compound's structure, biological activity, and relevant research findings.
Structure and Properties
The compound features a piperidine core with a pyrimidine moiety and an ethoxyphenyl substituent. Its structural formula can be represented as follows:
This structure suggests potential interactions with various biological targets, making it a candidate for further pharmacological studies.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of piperidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. For instance:
- Cytotoxicity : The compound demonstrated significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin in inducing apoptosis .
- Mechanism of Action : The mechanism involves interference with cellular pathways that lead to cancer progression, potentially through inhibition of key enzymes involved in cell proliferation and survival .
2. Neuroprotective Effects
The compound's structure suggests it may also possess neuroprotective properties. Similar piperidine derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer's:
- Enzyme Inhibition : Inhibiting these enzymes can lead to increased levels of acetylcholine, enhancing cognitive function and offering potential therapeutic effects against Alzheimer's disease .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings from related studies include:
| Substituent | Effect on Activity |
|---|---|
| Ethoxy group | Enhances lipophilicity and bioavailability |
| Pyrimidine moiety | Critical for enzyme interaction |
| Piperidine core | Essential for maintaining biological activity |
These insights suggest that modifications to the substituents could improve potency and selectivity against targeted biological pathways.
Case Studies
Several case studies have documented the effects of similar compounds:
- Study on Piperidine Derivatives : A study evaluated various piperidine derivatives for their anticancer properties, revealing that modifications to the piperidine ring significantly affected cytotoxicity profiles against different cancer cell lines .
- Neuroprotective Studies : Another study focused on dual inhibitors of AChE and BuChE derived from piperidine frameworks, demonstrating enhanced cognitive function in animal models .
Propiedades
IUPAC Name |
N-(4-ethoxyphenyl)-3-pyrimidin-2-yloxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-2-24-15-8-6-14(7-9-15)21-18(23)22-12-3-5-16(13-22)25-17-19-10-4-11-20-17/h4,6-11,16H,2-3,5,12-13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPENHRGDWGYNID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)N2CCCC(C2)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













